molecular formula C8H7F3N2O2 B1307244 3-(Trifluoromethoxy)benzohydrazide CAS No. 321195-88-4

3-(Trifluoromethoxy)benzohydrazide

Cat. No.: B1307244
CAS No.: 321195-88-4
M. Wt: 220.15 g/mol
InChI Key: MNEXCWJCDZXJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)benzohydrazide is an organic compound with the molecular formula C8H7F3N2O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which is further connected to a hydrazide group (-CONHNH2)

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethoxy)benzohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with hydrolase enzymes, where this compound acts as an inhibitor, affecting the hydrolysis of specific substrates . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, altering their conformation and activity. These interactions highlight the importance of this compound in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key proteins . This, in turn, affects downstream signaling pathways and cellular responses. Furthermore, the compound has been shown to impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These cellular effects underscore the potential of this compound as a tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis This inhibition can be competitive or non-competitive, depending on the nature of the interaction Additionally, this compound can induce conformational changes in proteins, affecting their stability and function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of considering temporal factors in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ toxicity or altered metabolic function . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the overall activity and function of this compound in biological systems. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors determining its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also affect its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethoxy)benzohydrazide typically involves the reaction of ethyl 3-(trifluoromethoxy)benzoate with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for approximately 16 hours. The mixture is then concentrated under vacuum to yield this compound with a high yield of around 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while reduction can produce trifluoromethoxybenzylamines.

Scientific Research Applications

3-(Trifluoromethoxy)benzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group attached to a pyridine ring and is used in similar applications.

    3-(Trifluoromethoxy)benzoic acid: This is a closely related compound where the hydrazide group is replaced with a carboxylic acid group.

Uniqueness

3-(Trifluoromethoxy)benzohydrazide is unique due to the presence of both the trifluoromethoxy and hydrazide groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the hydrazide group provides a site for further chemical modifications .

Properties

IUPAC Name

3-(trifluoromethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEXCWJCDZXJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396618
Record name 3-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321195-88-4
Record name Benzoic acid, 3-(trifluoromethoxy)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321195-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(trifluoromethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethoxy)benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethoxy)benzohydrazide
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethoxy)benzohydrazide
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethoxy)benzohydrazide
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethoxy)benzohydrazide
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethoxy)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.